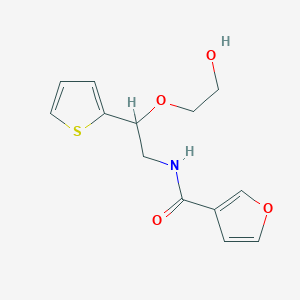![molecular formula C10H15N3OS B2392282 3-[(5-甲基-1,3,4-噻二唑-2-基)氧基]-1-氮杂双环[2.2.2]辛烷 CAS No. 2198986-54-6](/img/structure/B2392282.png)
3-[(5-甲基-1,3,4-噻二唑-2-基)氧基]-1-氮杂双环[2.2.2]辛烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]-1-azabicyclo[222]octane is a compound that features a bicyclic structure with a thiadiazole ring
科学研究应用
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
作用机制
Target of Action
The primary targets of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]-1-azabicyclo[221,3,4-thiadiazole derivatives have been known to disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives can interact with dna, disrupting its replication process . This disruption can lead to the inhibition of cell replication, which is a common mechanism of action for antimicrobial and anticancer agents .
Biochemical Pathways
Given the general activity of 1,3,4-thiadiazole derivatives, it can be inferred that the compound may interfere with the dna replication pathway . This interference can lead to downstream effects such as cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as bacteria and cancer cells .
Result of Action
Given the compound’s potential to disrupt dna replication, it can be inferred that the result of its action may include the inhibition of cell replication and potential cell death . This could result in the reduction or elimination of bacterial or cancer cell populations .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane typically involves the reaction of a precursor containing the azabicyclo[2.2.2]octane structure with a thiadiazole derivative. One common method involves the use of hydrazonoyl halides, which react with methyl hydrazinecarbodithioate or hydrazinecarbothioamide to form the thiadiazole ring . The reaction conditions often include the use of absolute ethanol and triethylamine as a base .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiadiazole ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .
相似化合物的比较
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and have similar biological activities.
2-Amino-1,3,4-thiadiazole: This compound has shown antimicrobial and anticancer properties.
Uniqueness
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane is unique due to its bicyclic structure combined with the thiadiazole ring. This combination enhances its stability and reactivity, making it a valuable compound for various applications .
属性
IUPAC Name |
2-(1-azabicyclo[2.2.2]octan-3-yloxy)-5-methyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-7-11-12-10(15-7)14-9-6-13-4-2-8(9)3-5-13/h8-9H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHNKSAPVZERQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)OC2CN3CCC2CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
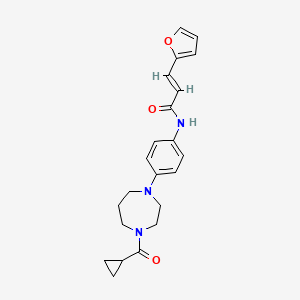
![N-([1,3]Thiazolo[4,5-c]pyridin-2-ylmethyl)but-2-ynamide](/img/structure/B2392203.png)

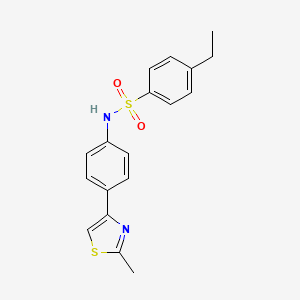

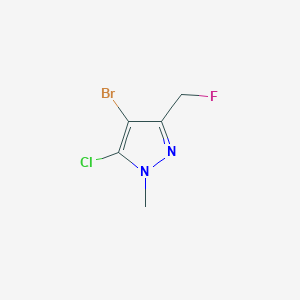
amino}propanoic acid](/img/structure/B2392209.png)
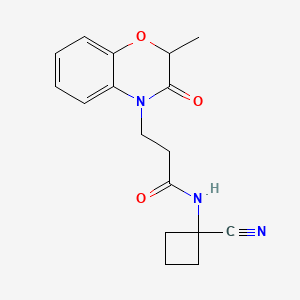
![tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]-N-methylcarbamate](/img/structure/B2392212.png)

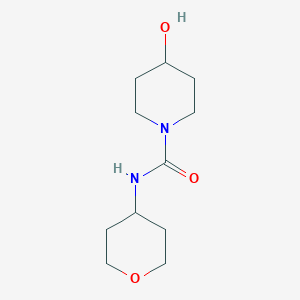

![2,2,2-trifluoro-N-[4-nitro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide](/img/structure/B2392219.png)
